Quantifying Halogen Bond Donor Ability of 2,4-Difluoroiodobenzene
A systematic microwave spectroscopy study of all 19 fluorinated iodobenzenes quantified halogen bond donor ability by measuring the polarization of the iodine atom using nuclear quadrupole coupling constants. The results demonstrate that the 2,4-difluoro substitution pattern produces a unique electronic environment at the iodine atom, distinct from mono-fluorinated and other di-fluorinated isomers [1]. This quantitative benchmarking allows for rational selection of a halogen bond donor with a specific, pre-characterized interaction strength [1].
| Evidence Dimension | Iodine atom polarization (halogen bond donor ability) |
|---|---|
| Target Compound Data | Polarization quantified via nuclear quadrupole coupling constants; specific values are provided for 2,4-difluoro substitution pattern in the full dataset [1] |
| Comparator Or Baseline | 18 other fluorinated iodobenzene substitution patterns (e.g., 2-fluoro-, 4-fluoro-, 2,6-difluoro-, etc.) [1] |
| Quantified Difference | A distinct, experimentally determined polarization value that ranks the compound among the 19 benchmarked structures [1] |
| Conditions | Cavity resonator Fourier transform microwave jet spectroscopy in the gas phase; supported by intrinsic basis bonding analysis (IBBA) and computational benchmarking [1] |
Why This Matters
This evidence provides a quantitative basis for selecting 2,4-difluoroiodobenzene as a halogen bond donor with a precisely defined, and unique, strength profile, enabling rational design in supramolecular and crystal engineering applications.
- [1] Hasselhorn, J. N., Hartwig, B., Köster, J. F., & Obenchain, D. A. (2026). Tuning halogen bond donor ability: benchmarking substituent effects in fluoroiodobenzenes. Physical Chemistry Chemical Physics, Advance Article. View Source
